molecular formula C16H17ClN2O3S B12185235 N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide

Cat. No.: B12185235
M. Wt: 352.8 g/mol
InChI Key: LPOLLNPDWTVKLW-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorothiophene ring, an acetamidophenoxy group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide typically involves multiple steps. One common approach is to start with the chlorothiophene derivative, which undergoes a series of reactions to introduce the acetamidophenoxy and methylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, yield, and cost-effectiveness. Key steps would include the preparation of intermediates, purification processes such as crystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorothiophene ring can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in preclinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide: A structurally related compound with similar functional groups.

    (5-chlorothiophen-2-yl)methanamine: Another related compound with a simpler structure.

    5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: A compound with a different functional group arrangement but similar core structure.

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

2-(4-acetamidophenoxy)-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C16H17ClN2O3S/c1-11(20)18-12-3-5-13(6-4-12)22-10-16(21)19(2)9-14-7-8-15(17)23-14/h3-8H,9-10H2,1-2H3,(H,18,20)

InChI Key

LPOLLNPDWTVKLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=C(S2)Cl

Origin of Product

United States

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